
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a phenyl group and a piperidinyl group attached to the isoquinoline core, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-methylphenyl)-3-(4-pyridyl)isoquinoline with a suitable reagent to introduce the piperidinyl group, followed by conversion to the hydrochloride salt . The reaction conditions typically involve the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
化学反应分析
Types of Reactions
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Some compounds similar to Isoquinoline, 1-phenyl-3-(4-piperidinyl)-, hydrochloride include:
- 1-(2-Methylphenyl)-3-(4-piperidinyl)isoquinoline hydrochloride
- 3-(4-Piperidinyl)-1-phenylisoquinoline
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a phenyl group and a piperidinyl group attached to the isoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
92124-10-2 |
|---|---|
分子式 |
C20H21ClN2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
1-phenyl-3-piperidin-4-ylisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)20-18-9-5-4-8-17(18)14-19(22-20)15-10-12-21-13-11-15;/h1-9,14-15,21H,10-13H2;1H |
InChI 键 |
MLYHOYMQHYAIKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


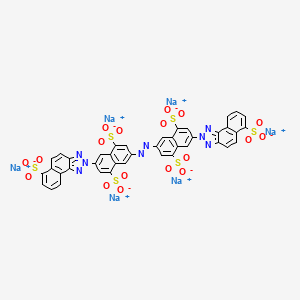


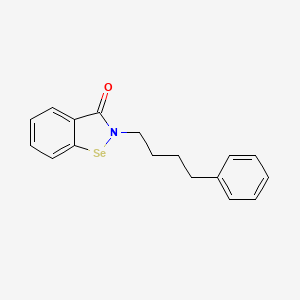


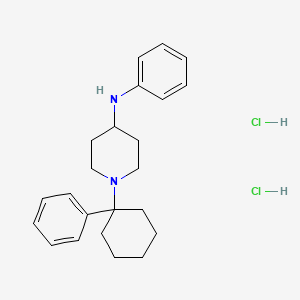
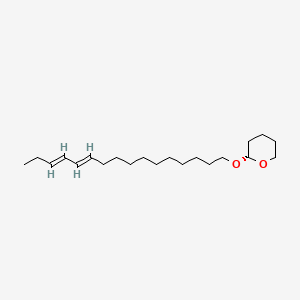
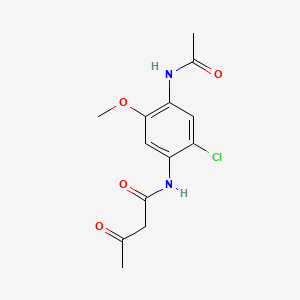
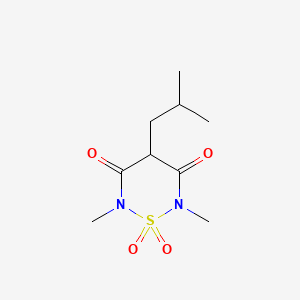

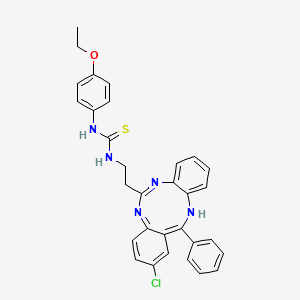
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
